molecular formula C17H17ClN2O B14979720 2-[(4-chloro-3-methylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole

2-[(4-chloro-3-methylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole

Cat. No.: B14979720
M. Wt: 300.8 g/mol
InChI Key: MTALIKFPWXCTDS-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-methylphenoxy)methyl]-5,7-dimethyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with chloro, methyl, and phenoxy groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-methylphenoxy)methyl]-5,7-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. The phenoxy group is introduced through nucleophilic substitution reactions, often using phenol derivatives and suitable halogenated intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-methylphenoxy)methyl]-5,7-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazoles .

Scientific Research Applications

2-[(4-Chloro-3-methylphenoxy)methyl]-5,7-dimethyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-methylphenoxy)methyl]-5,7-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chloro-3-methylphenoxy)methyl]-5,7-dimethyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-[(4-chloro-3-methylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C17H17ClN2O/c1-10-6-12(3)17-15(7-10)19-16(20-17)9-21-13-4-5-14(18)11(2)8-13/h4-8H,9H2,1-3H3,(H,19,20)

InChI Key

MTALIKFPWXCTDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)COC3=CC(=C(C=C3)Cl)C)C

Origin of Product

United States

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